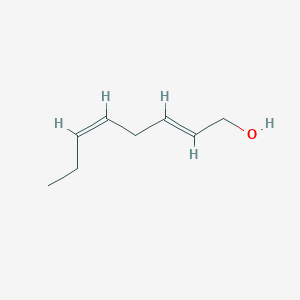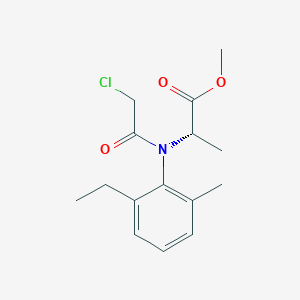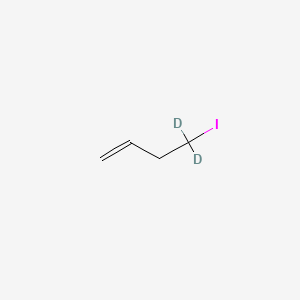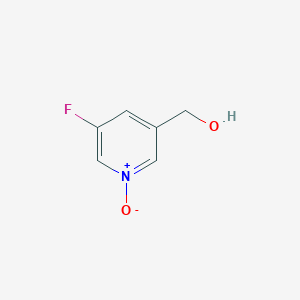
(5-Fluoro-1-oxidopyridin-1-ium-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Fluoro-1-oxidopyridin-1-ium-3-yl)methanol is a chemical compound with a unique structure that includes a fluorine atom, an oxidized pyridinium ring, and a methanol group
Preparation Methods
The synthesis of (5-Fluoro-1-oxidopyridin-1-ium-3-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoropyridine and methanol.
Oxidation: The pyridine ring is oxidized to form the pyridinium ion. This can be achieved using oxidizing agents like hydrogen peroxide or peracids under controlled conditions.
Methanol Addition: The final step involves the addition of the methanol group to the oxidized pyridinium ring, which can be facilitated by using catalysts or specific reaction conditions to ensure the desired product is obtained.
Chemical Reactions Analysis
(5-Fluoro-1-oxidopyridin-1-ium-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxidized derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the oxidized pyridinium ring back to its pyridine form, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
Addition: The methanol group can participate in addition reactions, forming various adducts with other chemical species.
Scientific Research Applications
(5-Fluoro-1-oxidopyridin-1-ium-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (5-Fluoro-1-oxidopyridin-1-ium-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the oxidized pyridinium ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
(5-Fluoro-1-oxidopyridin-1-ium-3-yl)methanol can be compared with other similar compounds, such as:
(5-Fluoropyridin-3-yl)methanol: Lacks the oxidized pyridinium ring, resulting in different chemical properties and reactivity.
(5-Chloro-1-oxidopyridin-1-ium-3-yl)methanol: Contains a chlorine atom instead of fluorine, leading to variations in its chemical behavior and applications.
(5-Fluoro-1-oxidopyridin-1-ium-4-yl)methanol:
Properties
Molecular Formula |
C6H6FNO2 |
|---|---|
Molecular Weight |
143.12 g/mol |
IUPAC Name |
(5-fluoro-1-oxidopyridin-1-ium-3-yl)methanol |
InChI |
InChI=1S/C6H6FNO2/c7-6-1-5(4-9)2-8(10)3-6/h1-3,9H,4H2 |
InChI Key |
RLDMYVLUDQPIMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=[N+](C=C1F)[O-])CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


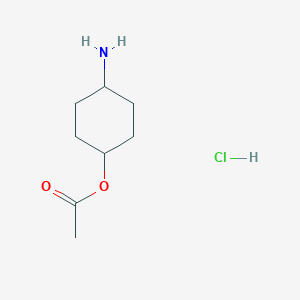


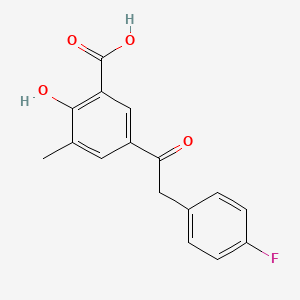
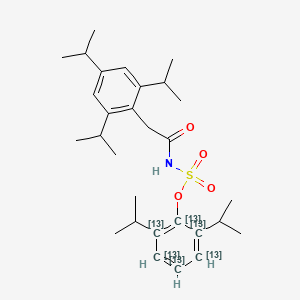
![N,N,N-Trimethyl-3-[[(tridecafluorohexyl)sulfonyl]amino]-1-propanaminium, Inner Salt](/img/structure/B13420023.png)
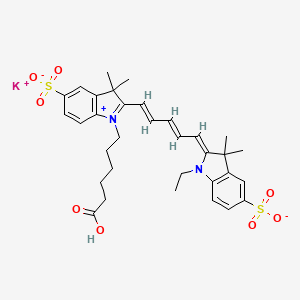
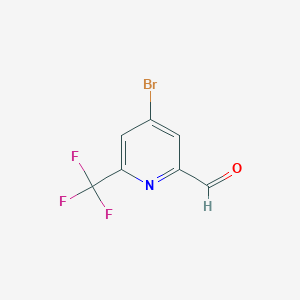
![4-(Azidomethyl)-[1,1-biphenyl]-2-metanoic Acid](/img/structure/B13420061.png)
